molecular formula C13H18N2OS2 B2362876 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 744242-05-5

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2362876
CAS No.: 744242-05-5
M. Wt: 282.42
InChI Key: DVQAGGSBKSJPCJ-UHFFFAOYSA-N
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Description

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various substituents such as ethyl, methylbutyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thieno[2,3-d]pyrimidine precursor with appropriate alkylating agents to introduce the ethyl and methylbutyl groups. The sulfanyl group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thieno ring.

    Substitution: The ethyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different heteroatoms, resulting in distinct reactivity and applications.

Uniqueness

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

6-ethyl-3-(3-methylbutyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-4-9-7-10-11(18-9)14-13(17)15(12(10)16)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQAGGSBKSJPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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